Sodium 2,3,4-trifluorobenzoate
Overview
Description
Sodium 2,3,4-trifluorobenzoate is an organic compound with the molecular formula C7H2F3NaO2. It is a white crystalline solid that is stable under standard conditions. This compound is known for its unique chemical properties due to the presence of three fluorine atoms on the benzene ring, which significantly influence its reactivity and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,3,4-trifluorobenzoate is typically synthesized by reacting 2,3,4-trifluorobenzoic acid with sodium carbonate. The reaction proceeds as follows: [ \text{C6H2F3COOH} + \text{Na2CO3} \rightarrow \text{C6H2F3COONa} + \text{CO2} + \text{H2O} ] The product is then purified through crystallization and filtration .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk and used as an intermediate in various chemical processes .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,3,4-trifluorobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylate group can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically require a catalyst and are conducted under controlled temperatures.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
Sodium 2,3,4-trifluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs that target specific enzymes or receptors.
Industry: this compound is used in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism by which sodium 2,3,4-trifluorobenzoate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can stabilize the compound in the active site of enzymes or receptors. This stabilization can inhibit or modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
- Sodium 2,4,5-trifluorobenzoate
- Sodium 2,3,5,6-tetrafluorobenzoate
- Sodium pentafluorobenzoate
Comparison: Sodium 2,3,4-trifluorobenzoate is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning affects its reactivity and the types of interactions it can form. For example, sodium 2,4,5-trifluorobenzoate has a different substitution pattern, which can lead to variations in its chemical behavior and applications. Similarly, sodium 2,3,5,6-tetrafluorobenzoate and sodium pentafluorobenzoate have more fluorine atoms, which can further influence their properties and uses .
Properties
IUPAC Name |
sodium;2,3,4-trifluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O2.Na/c8-4-2-1-3(7(11)12)5(9)6(4)10;/h1-2H,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIOVCZZRCWAHP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)[O-])F)F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660130 | |
Record name | Sodium 2,3,4-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402955-41-3 | |
Record name | Benzoic acid, 2,3,4-trifluoro-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402955413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,3,4-trifluoro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 2,3,4-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2,3,4-trifluoro-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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